molecular formula C21H13ClD10FN3O B1164545 Flurazepam-d10 (CRM)

Flurazepam-d10 (CRM)

カタログ番号 B1164545
分子量: 397.9
InChIキー: SAADBVWGJQAEFS-MWUKXHIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flurazepam-d10 (CRM) is intended for use as an internal standard for the quantification of flurazepam by GC- or LC-MS. Flurazepam is structurally categorized as a benzodiazepine. It produces anxiolytic and sedative properties that have been implemented clinically in the treatment of insomnia but also carry a potential for misuse. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

科学的研究の応用

Benzodiazepine Efficacy and Properties

Flurazepam, a benzodiazepine derivative, has been evaluated for its effectiveness as a hypnotic agent. Studies indicate that flurazepam is more effective than a placebo and is as effective as other hypnotic drugs in short-term controlled studies. Notably, its efficacy persists in long-term dosage studies, where other hypnotics become ineffective. Flurazepam's minor effects on rapid eye movement (REM) sleep and lack of REM rebound may reduce the likelihood of drug dependence. Additionally, it does not cause enzyme induction and is considered to have a low potential for abuse or overdose (Greenblatt, Shader, & Koch-weser, 1975).

Pharmacokinetic Studies

Flurazepam and three of its metabolic products can be quantitated simultaneously using gas chromatography with electron capture detection. This method, which does not require derivatization, is sensitive and reproducible for clinical and experimental pharmacokinetic studies (Burstein, Friedman, Greenblatt, Locniskar, & Ochs, 1988).

Modulation of GABA-stimulated Cl- Flux

Research on rats treated with flurazepam has shown that it does not significantly change the basal or GABA-stimulated influx. However, its ability to enhance GABA-stimulated influx is significantly reduced, indicating tolerance. This suggests different modulation of GABA and benzodiazepine sites after chronic treatment (Ngur, Rosenberg, & Chiu, 1990).

Dopamine Release Effects

Local administration of flurazepam has different effects on dopamine release in the striatum and nucleus accumbens. This study indicates that the dopaminergic projection to the nucleus accumbens is more sensitive to benzodiazepine-induced inhibition than the projection to the striatum (Zetterström & Fillenz, 1990).

Amino Acid-Evoked Responses

Flurazepam hydrochloride impacts amino acid-evoked responses, revealing its antagonistic effect on receptor-activated Na+ channels on postsynaptic membranes. This provides insights into the interaction of flurazepam with neurotransmitter systems (Nistri & Constanti, 1978).

Benzodiazepine Receptor Down-regulation

Chronic treatment with flurazepam causes a reduction in the apparent number of binding sites in certain brain areas. This study contributes to understanding the regional specificity of benzodiazepine receptor down-regulation (Rosenberg & Chiu, 1981).

Effects on Plasmodium falciparum and Toxoplasma gondii

Flurazepam has been found to be effective against Plasmodium falciparum and Toxoplasma gondii in vitro, indicating its potential as a candidate for treating malaria and toxoplasmosis (Dzierszinski, Coppin, Mortuaire, Dewailly, Slomianny, Ameisen, Debels, & Tomavo, 2002).

Inosine and Benzodiazepine Receptors

Inosine, a purine nucleoside, shows competition for benzodiazepine receptor sites and its interaction with flurazepam suggests complex actions on spinal neurons (Macdonald, Barker, Paul, Marangos, & Skolnick, 1979).

Pharmacologic Activity Studies

Studies on flurazepam's intrinsic pharmacologic activity suggest its significance when evaluating the pharmacodynamics of the drug (Capello, Henderson, DeGrazia, Liberato, Garland, & Town, 1990).

Interactions with Amino Acid Neurotransmitters

Flurazepam's interaction with amino acid neurotransmitters in unanesthetized rats indicates selective increase of GABA-mediated inhibition without affecting excitatory responses to glutamic acid (Tancredi, Frank, Brancati, Avoli, & White, 1983).

Synaptic and Non-synaptic Actions

The drug exhibits both synaptic and non-synaptic actions, demonstrating its diverse effects on the neuronal activity of a single neuron (Sewell, Tan, & Roth, 1984).

特性

製品名

Flurazepam-d10 (CRM)

分子式

C21H13ClD10FN3O

分子量

397.9

InChI

InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2

InChIキー

SAADBVWGJQAEFS-MWUKXHIBSA-N

SMILES

ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1

同義語

Dalmadorm-d10; Dalmane-d10

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurazepam-d10 (CRM)
Reactant of Route 2
Reactant of Route 2
Flurazepam-d10 (CRM)
Reactant of Route 3
Reactant of Route 3
Flurazepam-d10 (CRM)
Reactant of Route 4
Reactant of Route 4
Flurazepam-d10 (CRM)
Reactant of Route 5
Flurazepam-d10 (CRM)
Reactant of Route 6
Flurazepam-d10 (CRM)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。